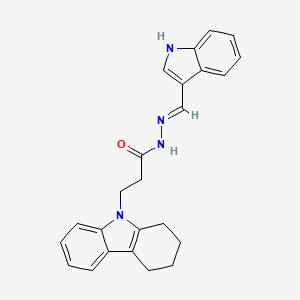
N'(1H-Indol-3-ylmethylene)3(1,2,3,4-tetrahydro-9H-carbazol-9-YL)propanohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’(1H-Indol-3-ylmethylene)3(1,2,3,4-tetrahydro-9H-carbazol-9-YL)propanohydrazide is a complex organic compound with the molecular formula C24H24N4O and a molecular weight of 384.485 g/mol . This compound is notable for its unique structure, which combines an indole moiety with a tetrahydrocarbazole unit, linked through a propanohydrazide bridge. It is used in various scientific research applications due to its potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’(1H-Indol-3-ylmethylene)3(1,2,3,4-tetrahydro-9H-carbazol-9-YL)propanohydrazide typically involves the condensation of 1H-indole-3-carbaldehyde with 3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide under acidic or basic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as column chromatography or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
N’(1H-Indol-3-ylmethylene)3(1,2,3,4-tetrahydro-9H-carbazol-9-YL)propanohydrazide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form corresponding oxindole derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
The major products formed from these reactions include oxindole derivatives, hydrazine derivatives, and various substituted indole compounds .
Applications De Recherche Scientifique
N’(1H-Indol-3-ylmethylene)3(1,2,3,4-tetrahydro-9H-carbazol-9-YL)propanohydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Mécanisme D'action
The mechanism of action of N’(1H-Indol-3-ylmethylene)3(1,2,3,4-tetrahydro-9H-carbazol-9-YL)propanohydrazide involves its interaction with specific molecular targets. For instance, as a butyrylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission . This action is particularly relevant in the context of Alzheimer’s disease, where cholinergic deficits are a hallmark .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,4-Tetrahydro-9H-carbazole derivatives: These compounds share the tetrahydrocarbazole core and have been studied for their butyrylcholinesterase inhibitory activity.
Indole derivatives: Compounds containing the indole moiety are known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Uniqueness
N’(1H-Indol-3-ylmethylene)3(1,2,3,4-tetrahydro-9H-carbazol-9-YL)propanohydrazide is unique due to its combined indole and tetrahydrocarbazole structure, which imparts a distinct set of chemical and biological properties. This dual functionality makes it a valuable compound for research in various fields, including medicinal chemistry and pharmacology .
Propriétés
Numéro CAS |
401649-31-8 |
|---|---|
Formule moléculaire |
C24H24N4O |
Poids moléculaire |
384.5 g/mol |
Nom IUPAC |
N-[(E)-1H-indol-3-ylmethylideneamino]-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propanamide |
InChI |
InChI=1S/C24H24N4O/c29-24(27-26-16-17-15-25-21-10-4-1-7-18(17)21)13-14-28-22-11-5-2-8-19(22)20-9-3-6-12-23(20)28/h1-2,4-5,7-8,10-11,15-16,25H,3,6,9,12-14H2,(H,27,29)/b26-16+ |
Clé InChI |
VGELIIPOICUTSZ-WGOQTCKBSA-N |
SMILES isomérique |
C1CCC2=C(C1)C3=CC=CC=C3N2CCC(=O)N/N=C/C4=CNC5=CC=CC=C54 |
SMILES canonique |
C1CCC2=C(C1)C3=CC=CC=C3N2CCC(=O)NN=CC4=CNC5=CC=CC=C54 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B15084559.png)
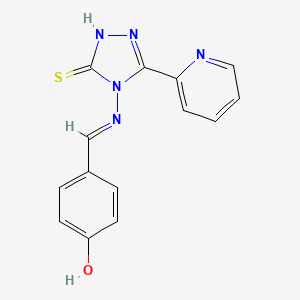
![3-(4-Methylphenyl)-2-{[(2E)-3-phenyl-2-propenyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4(3H)-one](/img/structure/B15084579.png)
![[2-ethoxy-4-[(E)-[(4-phenylmethoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-methoxybenzoate](/img/structure/B15084583.png)
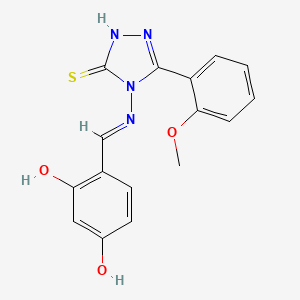
![2-[(3Z)-3-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide](/img/structure/B15084588.png)
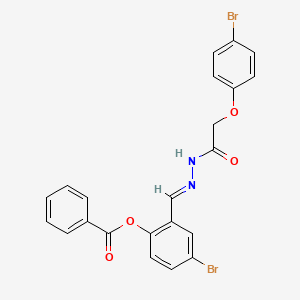
![2-{(5Z)-5-[1-(carboxymethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}-4-(methylsulfanyl)butanoic acid](/img/structure/B15084604.png)
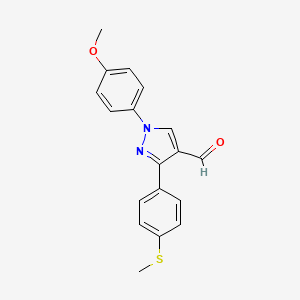
![[2-(3-bromo-4-methoxyphenyl)-2-oxoethyl] 2-(benzotriazol-1-yl)acetate](/img/structure/B15084620.png)
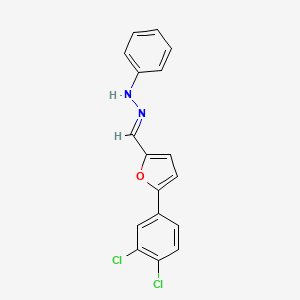
![{2-[(E)-{[3-(4-methoxyphenyl)-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]imino}methyl]phenoxy}acetic acid](/img/structure/B15084631.png)
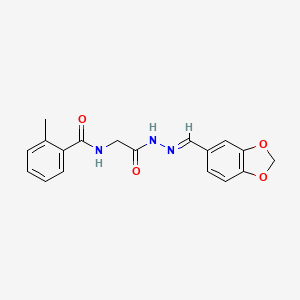
![2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-ethylphenyl)acetamide](/img/structure/B15084637.png)
